molecular formula C13H17N5OS B12269494 2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide

2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide

Cat. No.: B12269494
M. Wt: 291.37 g/mol
InChI Key: AEXBXGCZEOBCMI-UHFFFAOYSA-N
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Description

2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it a heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-isopropylaniline with thiosemicarbazide under acidic conditions to form the intermediate 5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazole. This intermediate is then reacted with chloroacetic acid hydrazide to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-{[4-(Methyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide
  • 2-(5-{[4-(Ethyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide
  • 2-(5-{[4-(Propyl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide

Uniqueness

The uniqueness of 2-(5-{[4-(Propan-2-yl)phenyl]amino}-1,3,4-thiadiazol-2-yl)acetohydrazide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can affect the compound’s lipophilicity, potentially enhancing its ability to interact with lipid membranes and improving its bioavailability.

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

2-[5-(4-propan-2-ylanilino)-1,3,4-thiadiazol-2-yl]acetohydrazide

InChI

InChI=1S/C13H17N5OS/c1-8(2)9-3-5-10(6-4-9)15-13-18-17-12(20-13)7-11(19)16-14/h3-6,8H,7,14H2,1-2H3,(H,15,18)(H,16,19)

InChI Key

AEXBXGCZEOBCMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NN=C(S2)CC(=O)NN

Origin of Product

United States

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